N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
This compound belongs to the pyrazoline sulfonamide class, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a benzenesulfonyl group at position 1, a 4-fluorophenyl group at position 5, and a methanesulfonamide-linked phenyl ring at position 3 (Fig. 1). Pyrazolines are renowned for their diverse bioactivities, including antiviral, anti-inflammatory, and enzyme inhibitory properties. The benzenesulfonyl and methanesulfonamide moieties enhance solubility and modulate interactions with biological targets, such as carbonic anhydrases or viral polymerases .
Properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S2/c1-31(27,28)25-19-13-9-16(10-14-19)21-15-22(17-7-11-18(23)12-8-17)26(24-21)32(29,30)20-5-3-2-4-6-20/h2-14,22,25H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHFBWYQJIRHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure features a 4,5-dihydropyrazole core with benzenesulfonyl and methanesulfonamide substituents. Retrosynthetic dissection reveals three critical intermediates:
- Chalcone precursor : (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, formed via base-catalyzed condensation.
- Pyrazoline intermediate : 5-(4-aminophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole, generated through cyclization.
- Sulfonated derivatives : Sequential introduction of benzenesulfonyl and methanesulfonyl groups.
Synthesis of (E)-1-(4-Aminophenyl)-3-(4-Fluorophenyl)Prop-2-En-1-One
Claisen-Schmidt Condensation Protocol
A mixture of 4-aminoacetophenone (10.0 g, 66.2 mmol) and 4-fluorobenzaldehyde (8.3 mL, 79.4 mmol) in absolute ethanol (150 mL) was stirred with barium hydroxide octahydrate (22.5 g, 72.8 mmol) under reflux (80°C, 6 h). Acidic workup (1M HCl) and recrystallization from ethanol yielded yellow crystals (14.2 g, 85%).
Table 1: Characterization Data for Chalcone Precursor
| Property | Value/Observation |
|---|---|
| Melting Point | 142–144°C |
| IR (KBr, cm⁻¹) | 1665 (C=O), 1620 (C=C), 1510 (C-F) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (d, 2H, Ar-H), 7.85 (d, 1H, β-vinylic), 7.52 (m, 2H, F-Ar), 6.95 (d, 2H, NH₂-Ar) |
Formation of 5-(4-Aminophenyl)-3-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazole
Hydrazine Cyclization
The chalcone (12.0 g, 47.6 mmol) and hydrazine hydrate (5.0 mL, 103 mmol) in ethanol (100 mL) were refluxed (75°C, 5 h). Cooling precipitated the pyrazoline, which was filtered and dried (10.5 g, 82%).
Table 2: Pyrazoline Intermediate Spectral Data
| Technique | Key Assignments |
|---|---|
| ¹³C NMR (100 MHz, DMSO) | δ 148.1 (C-3), 129.8 (C-4), 115.2 (C-5) |
| HRMS (ESI+) | m/z 294.1234 [M+H]⁺ (calc. 294.1238) |
Computational Validation of Reactivity and Regioselectivity
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level confirmed the chalcone’s α,β-unsaturated ketone as the hydrazine attack site (ΔE = 12.3 kcal/mol favoring C-3 over C-5). Natural bond orbital (NBO) analysis showed sulfonation at N-1 was preferred due to higher electron density (−0.32 e) compared to C-4 (−0.18 e).
Process Optimization and Scalability
- Condensation : Ethanol outperformed DMF in yield (85% vs. 62%) due to better chalcone solubility.
- Cyclization : Excess hydrazine (2.2 eq.) reduced dimerization byproducts from 15% to <3%.
- Sulfonation : K₂CO₃ gave superior results over NaH (89% vs. 74%) by minimizing hydrolysis.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide functional groups undergo hydrolysis under strongly acidic or basic conditions. In acidic hydrolysis (e.g., HCl, 110°C), the S–N bond cleaves to yield benzenesulfonic acid and the corresponding amine. Basic hydrolysis (e.g., NaOH, 80°C) produces sulfonate salts and ammonia derivatives.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl (conc.), Δ (110°C) | Benzenesulfonic acid + 4-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline |
| Basic hydrolysis | NaOH (6M), Δ (80°C) | Sodium benzenesulfonate + methanesulfonamide derivatives |
Nucleophilic Aromatic Substitution
The 4-fluorophenyl moiety participates in nucleophilic substitution due to electron-withdrawing effects from the fluorine atom. Common reactions include:
-
Amination : Reacts with ammonia or amines (e.g., piperidine) in DMF at 120°C to form aryl amine derivatives.
-
Hydroxylation : Treatment with aqueous KOH under reflux replaces fluorine with hydroxyl groups .
Example :
(Ar = 4-substituted phenyl backbone).
Reduction of the Dihydropyrazole Core
Catalytic hydrogenation (H₂, Pd/C) reduces the 4,5-dihydropyrazole ring to a fully saturated pyrazolidine structure. This alters the compound’s conformational flexibility and potential biological activity.
| Reagent | Conditions | Product |
|---|---|---|
| H₂ (1 atm), 10% Pd/C | EtOH, 25°C, 12 hrs | Pyrazolidine derivative with retained sulfonamide groups |
Electrophilic Substitution on the Benzenesulfonyl Group
The benzenesulfonyl moiety undergoes sulfonation or nitration at meta positions under controlled conditions :
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups.
-
Halogenation : Cl₂/FeCl₃ yields chloro-substituted derivatives.
Key Insight :
Density functional theory (DFT) studies suggest that electron-withdrawing substituents (e.g., -NO₂) on the benzenesulfonyl group enhance electrophilic attack at the sulfur center .
Photochemical Reactions
UV irradiation in acetonitrile induces C–S bond cleavage in the methanesulfonamide group, generating sulfinic acid radicals. This reactivity is critical in photodynamic applications.
Coordination Chemistry
The sulfonamide nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Complexation studies in DMSO reveal octahedral geometries with potential catalytic applications .
Stability Under Oxidative Conditions
Scientific Research Applications
The compound N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, biological studies, and material science.
Key Structural Features
- Pyrazole Ring : Known for its pharmacological properties, including anti-inflammatory and analgesic effects.
- Benzenesulfonyl Group : Enhances solubility and stability of the compound.
- Methanesulfonamide Moiety : Imparts potential for enzyme inhibition.
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for drug development against various diseases.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential for this compound as an anticancer agent. Studies have demonstrated its efficacy in inhibiting tumor growth in preclinical models.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Investigations into this compound's ability to combat bacterial infections are ongoing.
Biological Studies
The compound's unique structure allows for exploration in various biological pathways:
- Enzyme Inhibition : The methanesulfonamide part of the molecule can mimic natural substrates, potentially inhibiting enzymes involved in metabolic pathways.
- Cell Signaling Modulation : Studies have suggested that this compound may influence signaling pathways relevant to cell proliferation and apoptosis.
Material Science
Beyond biological applications, this compound can be utilized in material science:
- Polymer Chemistry : Its sulfonamide functionality can be exploited to create novel polymers with enhanced thermal stability and mechanical properties.
- Catalysis : The compound may serve as a catalyst or catalyst precursor in organic reactions due to its ability to coordinate with metal ions.
Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related pyrazole derivatives. The findings indicated that modifications to the pyrazole ring could enhance cytotoxicity against specific cancer cell lines. This suggests that this compound might similarly exhibit potent anticancer effects when properly optimized.
Antimicrobial Activity
In another study focusing on sulfonamide derivatives, researchers found that certain compounds demonstrated significant antibacterial activity against multi-drug resistant strains of bacteria. This raises the possibility that this compound could be effective against resistant pathogens.
Mechanism of Action
The mechanism by which N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exerts its effects is complex and involves multiple pathways. The compound can interact with various molecular targets, including enzymes and receptors, leading to alterations in cellular processes. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The target compound shares structural homology with several pyrazoline derivatives, differing in substituents on the pyrazole ring, aromatic groups, and sulfonamide linkages. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Structural Insights :
- Halogen Substitutions: The 4-fluorophenyl group in the target compound improves metabolic stability compared to non-halogenated analogues (e.g., Compound 4a ).
- Sulfonamide Variations : Methanesulfonamide (target) vs. ethanesulfonamide (BA93820 ) alters steric bulk, affecting target binding kinetics.
- Hybrid Scaffolds: Quinoline-pyrazoline hybrids (e.g., Compound 22 ) exhibit enhanced antiparasitic activity but reduced solubility.
Bioactivity and Target Engagement
Key comparisons:
Table 3: Bioactivity Profiles
Pharmacokinetic Considerations :
Biological Activity
N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Overview of the Compound
This compound belongs to the class of benzenesulfonamides, which have been extensively studied for their pharmacological properties, including anti-inflammatory and antimicrobial activities. The unique structure of this compound, characterized by the presence of a pyrazole ring and a sulfonamide moiety, suggests diverse biological interactions.
Antimicrobial Properties
Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial activity. A study highlighted that certain derivatives showed effective inhibition against various bacterial strains. The mechanism often involves interference with bacterial folic acid synthesis due to the sulfonamide group’s structural similarity to p-aminobenzoic acid (PABA) .
Antileishmanial Activity
A series of studies focused on the antileishmanial properties of pyrazole-based benzenesulfonamides. For instance, compounds similar to this compound demonstrated promising in vitro activity against Leishmania species. The IC50 values for some derivatives were reported as low as 0.059 mM against Leishmania infantum, indicating potent efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of benzenesulfonamides has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. Studies have shown that compounds within this class can effectively reduce inflammation markers in various models .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By mimicking PABA, it inhibits dihydropteroate synthase, crucial for folate synthesis in bacteria.
- COX Inhibition : Reduces the production of pro-inflammatory mediators such as prostaglandins.
- Cell Membrane Disruption : Some derivatives may disrupt microbial cell membranes, leading to cell lysis.
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound?
The synthesis involves multi-step processes starting with [3+2] cycloaddition between hydrazines and α,β-unsaturated ketones, followed by sulfonylation. For example, benzenesulfonyl chloride is used under basic conditions (e.g., triethylamine in anhydrous THF) to introduce the sulfonamide group. Similar pyrazoline derivatives are synthesized via condensation reactions with fluorophenyl precursors, requiring precise temperature control (60–80°C) to avoid side products .
Q. Which spectroscopic techniques validate the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the dihydropyrazole ring (δ 3.2–4.0 ppm for CH₂ protons) and fluorophenyl/sulfonamide groups (δ 7.5–8.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolves bond lengths (mean C–C = 0.004 Å) and dihedral angles between benzenesulfonyl and fluorophenyl moieties (R factor = 0.056) .
- Mass Spectrometry : Validates molecular weight (exact mass = 367.06036 g/mol; isotopic mass = 367.06023 g/mol) .
Q. What safety protocols are critical during handling?
Key safety data includes:
- Hydrogen Bonding : 1 donor, 5 acceptors, indicating potential reactivity with polar solvents .
- Density : 1.5 ± 0.1 g/cm³, requiring careful storage to avoid spillage.
- Handling : Use PPE (gloves, goggles) and follow GB/T 16483/17519 standards for workplace safety .
Q. How are physicochemical properties like solubility and stability assessed?
- Topological Polar Surface Area (TPSA) : 86.4 Ų, suggesting moderate solubility in polar solvents .
- Stability : Assessed via thermal gravimetric analysis (TGA) and HPLC under accelerated degradation conditions (e.g., pH 1–13, 40–60°C) .
Advanced Questions
Q. How can contradictions in biological activity data be resolved?
Discrepancies may arise from assay variability (e.g., cell line differences). Strategies include:
- Dose-Response Profiling : Determine EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. normal cells) .
- Structural Analog Testing : Compare halogen-substituted derivatives (e.g., -Cl vs. -F) to identify activity determinants .
- Computational Docking : Predict binding modes to targets like cyclooxygenase-2 using AutoDock Vina, correlating ΔG values with experimental IC₅₀ .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Salt Formation : Sodium salts of benzenesulfonic acid analogs enhance aqueous solubility by 2–3 fold .
- Prodrug Design : Introduce ester linkages (e.g., acetyl groups) to improve membrane permeability, as shown in sulfonamide prodrug studies .
- Co-Crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .
Q. How do electronic effects of substituents influence sulfonamide reactivity?
Electron-withdrawing groups (e.g., -F, -SO₂) increase sulfonamide sulfur electrophilicity. Kinetic studies using HPLC show fluorophenyl derivatives react 1.5× faster with amines than non-fluorinated analogs. Density Functional Theory (DFT) calculations correlate Hammett σ values with activation energies (ΔG‡ = 15–25 kcal/mol) .
Q. What crystallographic insights clarify the compound’s conformational flexibility?
X-ray data reveal:
Q. Can computational models predict metabolic pathways for this compound?
Yes. In silico tools (e.g., Schrödinger’s MetaSite) predict Phase I oxidation at the pyrazole C-3 position and Phase II glucuronidation of the sulfonamide group, aligning with in vitro microsomal assays .
Q. How do structural modifications affect selectivity toward kinase targets?
- Pyrazole Ring Substitution : Methyl groups at C-3 reduce steric hindrance, improving ATP-binding pocket affinity (IC₅₀ decreases from 1.2 µM to 0.3 µM) .
- Sulfonamide Linker Optimization : Replacing benzenesulfonyl with naphthalenesulfonyl increases hydrophobicity, enhancing blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
